Benzyl 5-methyl-1,4-diazepane-1-carboxylate

Orthogonal protecting group strategy Cbz vs. Boc stability Reductive cyclization compatibility

Benzyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 217972-87-7) is a Cbz-protected, 5-methyl-substituted 1,4-diazepane building block with the molecular formula C₁₄H₂₀N₂O₂ and molecular weight 248.32 g·mol⁻¹. It belongs to the homopiperazine family of seven-membered N-heterocycles and is most prominently established as the pivotal racemic intermediate (Compound V) in the Merck medicinal chemistry synthesis of suvorexant (Belsomra®), the first-in-class dual orexin receptor antagonist approved for insomnia.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 217972-87-7
Cat. No. B1319253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-methyl-1,4-diazepane-1-carboxylate
CAS217972-87-7
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1CCN(CCN1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3
InChIKeyDQUGXUOXPVSJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 217972-87-7): Provenance, Class Identity, and Procurement Rationale


Benzyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 217972-87-7) is a Cbz-protected, 5-methyl-substituted 1,4-diazepane building block with the molecular formula C₁₄H₂₀N₂O₂ and molecular weight 248.32 g·mol⁻¹ . It belongs to the homopiperazine family of seven-membered N-heterocycles and is most prominently established as the pivotal racemic intermediate (Compound V) in the Merck medicinal chemistry synthesis of suvorexant (Belsomra®), the first-in-class dual orexin receptor antagonist approved for insomnia [1][2]. The compound is also officially designated as Suvorexant Impurity 11 and is supplied with full characterization data compliant with regulatory guidelines for ANDA applications [3]. Its defining structural features—a benzyloxycarbonyl (Cbz) protecting group on N1 and a methyl substituent at the C5 position of the diazepane ring—confer a specific orthogonal protection profile and a chiral center that is essential for downstream pharmacophoric activity, making this compound non-interchangeable with generic, unsubstituted, or alternatively protected 1,4-diazepane analogs in pharmaceutical research and quality control contexts.

Why In-Class 1,4-Diazepane Building Blocks Cannot Replace Benzyl 5-methyl-1,4-diazepane-1-carboxylate in Regulated Synthesis and Impurity Control


Superficially similar 1,4-diazepane derivatives—such as benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9, lacking the 5-methyl group) or tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (CAS 194032-42-3, bearing an acid-labile Boc group instead of Cbz)—fail to replicate the functional specificity of benzyl 5-methyl-1,4-diazepane-1-carboxylate for two independent reasons. First, the Cbz group is uniquely compatible with the acidic reductive cyclization conditions (NaBH(OAc)₃/AcOH/CH₂Cl₂) used to construct the diazepane ring and with the HCl-mediated Boc-deprotection that precedes it; a Boc-protected analog would be cleaved under these same conditions, collapsing the orthogonal protection strategy essential to the suvorexant synthetic route [1][2]. Second, the 5-methyl substituent is not a dispensable decoration—it becomes the (R)-7-methyl stereocenter in the final suvorexant molecule, directly dictating orexin receptor binding potency; the unsubstituted benzyl 1,4-diazepane-1-carboxylate leads to a final compound devoid of this critical pharmacophoric element and consequently lacks validated biological activity against OX1R/OX2R [3]. A procurement decision that ignores these two structural features—protecting group identity and methyl substitution—introduces risk of synthetic failure, regulatory non-compliance, or pharmacologically inert product.

Quantitative Head-to-Head Evidence: Where Benzyl 5-methyl-1,4-diazepane-1-carboxylate Outperforms Closest Analogs


Orthogonal Cbz Protection Enables Acidic Cyclization: Direct Incompatibility of the Boc Analog

In the suvorexant synthetic sequence, benzyl 5-methyl-1,4-diazepane-1-carboxylate (Cbz-protected) survives the HCl/EtOAc Boc-deprotection step and the subsequent NaBH(OAc)₃/AcOH/CH₂Cl₂ reductive cyclization intact, whereas the corresponding Boc-protected analog (tert-butyl 5-methyl-1,4-diazepane-1-carboxylate, CAS 194032-42-3) would undergo quantitative acid-catalyzed cleavage under either set of conditions, destroying the orthogonal protection architecture required for sequential N-functionalization [1][2]. The Cbz group is later removed cleanly by catalytic hydrogenolysis (H₂, Pd(OH)₂/C), a condition to which the Boc group is also labile. This differential stability is not marginal: the Merck process chemistry team explicitly flagged the Cbz group as critical for enabling the intramolecular reductive amination step, noting that alternative N-protecting groups led to decomposition [2].

Orthogonal protecting group strategy Cbz vs. Boc stability Reductive cyclization compatibility

Chiral Resolution: (R)-TED Cocrystal Method Delivers >99% ee vs. DBTA Method's Sub-96% ee with Higher Yield

The racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate can be resolved to its (R)-enantiomer by two documented methods with starkly different outcomes. The cocrystallization method using (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) as a chiral resolving agent—specifically forming a 1:1 cocrystal with the hydrochloride salt—delivers >99% enantiomeric excess (ee) with a single recrystallization and an isolated yield of 25–30% [1]. In direct contrast, the diastereomeric salt method using 2,3-dibenzoyl-D-tartaric acid (DBTA) yields only 18% yield with 93.4% ee at 1.25 g scale, or 31% yield with a lower 76.6% ee at 7.26 g scale; even after an additional ethanol recrystallization, the DBTA method reaches only 95.4% ee with a global yield of just 19.8% [1]. The (R)-TED cocrystal method thus provides a >3.6 percentage-point ee advantage (>99% vs. 95.4%) and a >5 percentage-point yield advantage (25–30% vs. 19.8%) while requiring one fewer recrystallization step. Furthermore, the (R)-TED resolving agent is recoverable during the dissociation step, adding process economy [1].

Chiral resolution Enantiomeric excess Cocrystallization Suvorexant intermediate

5-Methyl Substitution Confers Essential Pharmacophoric Activity at Orexin Receptors: SAR Evidence

The 5-methyl group on the diazepane ring of benzyl 5-methyl-1,4-diazepane-1-carboxylate is directly translated into the (R)-7-methyl substituent of suvorexant, where it is a critical determinant of dual orexin receptor binding. The final drug suvorexant (which incorporates this methyl-bearing diazepane core) demonstrates balanced, nanomolar affinity at both human OX1R (Ki = 50 nM) and OX2R (Ki = 56 nM) [1]. Crucially, structure-activity relationship (SAR) studies conducted during the Merck discovery program showed that the (R)-configuration at this methyl-bearing carbon is essential for potency—the (S)-antipode was significantly less active—and that the diazepane ring size (seven-membered) itself was optimal compared to six-membered piperazine or eight-membered diazocane analogs [1]. An unsubstituted benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9) would eliminate this stereogenic methyl group entirely, yielding a final compound lacking the key hydrophobic contact that the methyl group makes within the orexin receptor binding pocket, as confirmed by co-crystal structures [2]. This is not a minor potency modulation: removal of the methyl group would ablate the primary pharmacophoric contact that defines suvorexant's receptor binding mode.

Orexin receptor antagonist Structure-activity relationship Suvorexant pharmacophore 5-Methyl diazepane

Regulatory-Grade Characterization as Suvorexant Impurity 11 Enables ANDA-Quality Analytical Applications

Benzyl 5-methyl-1,4-diazepane-1-carboxylate is officially catalogued as Suvorexant Impurity 11 (ChemWhat Code 1477069) and is supplied with a full characterization package—including HPLC, NMR (¹H, ¹³C), LC-MS, and HR-MS data—compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions [1]. Multiple independent vendors (Synblock, Anaxlab, Chemscene) consistently offer this compound at NLT 98% purity with documented batch-specific analytical data (HPLC, NMR, LC-MS) . In contrast, the unsubstituted analog benzyl 1,4-diazepane-1-carboxylate (CAS 117009-97-9) is typically supplied at 95–96% purity without the impurity-designation pedigree required for ANDA analytical method validation . The compound can further be provided with traceability against USP or EP pharmacopeial reference standards upon feasibility assessment, a capability not available for non-designated diazepane building blocks [1].

Reference standard ANDA impurity profiling Suvorexant Impurity 11 Regulatory characterization

Documented Three-Step Synthesis Yield of 38% in the Published Merck Route Provides a Benchmark for Process Development

The published Merck medicinal chemistry route provides a quantitative benchmark for the synthesis of racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate: starting from N-Boc-1,2-diaminoethane (5), three sequential operations—(i) heteroconjugate addition to methyl vinyl ketone with in situ Cbz trapping, (ii) selective Boc removal with HCl/EtOAc, and (iii) intramolecular reductive cyclization with NaBH(OAc)₃/AcOH in CH₂Cl₂—deliver the racemic diazepane 8 (equivalent to this compound) in 38% overall yield [1]. This 38% benchmark was obtained without extensive process optimization and serves as a minimum baseline for evaluating alternative synthetic routes. The same compound, after further N-Boc reprotection, is the substrate for chiral HPLC resolution to yield the (R)-enantiomer required for downstream suvorexant assembly [1]. The Chinese Chemical Letters 2015 publication reports an alternative enantioselective route starting from (R)-3-aminobutyric acid that yields suvorexant in 31% overall yield over 8 linear steps (>99% ee), with the chiral diazepane intermediate 6 corresponding to the (R)-enantiomer of this compound after Cbz deprotection and hydrogenolysis [2]. This provides a second, independent synthetic route benchmark that researchers can use to assess the cost-effectiveness of procuring the pre-formed racemate vs. undertaking de novo asymmetric synthesis.

Process chemistry Synthetic yield benchmark Reductive cyclization Suvorexant intermediate

Validated Application Scenarios for Benzyl 5-methyl-1,4-diazepane-1-carboxylate Based on Quantitative Differentiation Evidence


Suvorexant Generic API Manufacturing: Pivotal Racemic Intermediate for Orthogonal Protection and Chiral Resolution

In the manufacturing of generic suvorexant (Belsomra®) active pharmaceutical ingredient, benzyl 5-methyl-1,4-diazepane-1-carboxylate serves as the irreplaceable racemic intermediate (Compound V) that enables the orthogonal Cbz/Boc protection strategy. As demonstrated in the Merck process chemistry route, the Cbz group survives HCl-mediated Boc removal and NaBH(OAc)₃/AcOH reductive cyclization—conditions that would cleave a Boc analog—allowing sequential N-differentiation of the diazepane ring [1]. The racemate can subsequently be resolved to the (R)-enantiomer via the (R)-TED cocrystal method, achieving >99% ee in a single recrystallization with 25–30% yield, a critical quality attribute for meeting ICH chiral impurity thresholds [2]. Procurement of this specific Cbz-protected, 5-methyl-substituted racemate is the single gateway intermediate that connects the early-stage diamine starting materials to the enantiopure diazepane required for final amide coupling with 5-methyl-2-(1,2,3-triazol-2-yl)benzoic acid.

ANDA Regulatory Filings: Validated Impurity Reference Standard for Method Development and Validation

For analytical laboratories preparing ANDA submissions for generic suvorexant, benzyl 5-methyl-1,4-diazepane-1-carboxylate is the officially designated Suvorexant Impurity 11, supplied with full characterization data (HPLC, NMR, LC-MS, HR-MS) compliant with regulatory guidelines [1]. It is used directly for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of suvorexant drug substance. The compound can be provided with traceability against USP or EP pharmacopeial reference standards, eliminating the need for independent structural confirmation [1]. Unlike generic diazepane building blocks, its impurity designation and pre-validated characterization package accelerate ANDA review timelines by satisfying ICH Q3A requirements for identification, qualification, and control of process-related impurities [1][3].

Medicinal Chemistry SAR Exploration: Conserved 5-Methyl Pharmacophore for Orexin Receptor Antagonist Optimization

For medicinal chemistry programs developing novel dual or subtype-selective orexin receptor antagonists, benzyl 5-methyl-1,4-diazepane-1-carboxylate provides the validated 5-methyl-1,4-diazepane scaffold that has been proven to deliver nanomolar OX1R/OX2R affinity (Ki = 50/56 nM) in the suvorexant chemotype [1]. The Cbz protecting group allows selective N4-functionalization after N1-Cbz removal, enabling systematic SAR exploration at the western portion of the molecule while preserving the critical 5-methyl stereocenter. The racemic nature of the compound further allows head-to-head comparison of (R)- and (S)-enantiomer contributions to receptor binding, as was done in the original Merck discovery program where the R-isomer was found to be superior [2]. Procurement of this specific intermediate, rather than an unsubstituted or alternatively protected analog, ensures that SAR conclusions are directly translatable to the suvorexant pharmacophore.

Process Chemistry Benchmarking: Make-vs.-Buy Cost Modeling Using Published Yield Data

Process development groups evaluating the economics of suvorexant intermediate supply can use the published 38% three-step yield benchmark from the Merck medicinal chemistry route [1] and the 31% overall yield (>99% ee) from the alternative Chinese Chemical Letters enantioselective route [2] to construct quantitative make-vs.-buy cost models. The compound's commercial availability at NLT 98% purity from multiple vendors (Synblock, Anaxlab, Chemscene) [3] with documented analytical data allows immediate comparison of procurement cost against the fully burdened cost of in-house synthesis, factoring in the 38% yield ceiling and the additional resolution step required to obtain the (R)-enantiomer. The (R)-TED cocrystal resolution method (>99% ee, 25–30% yield) [4] provides a further cost input for the resolution operation, enabling complete process cost modeling from racemate to enantiopure intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 5-methyl-1,4-diazepane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.